1-(2-methyl-1-pentyl-1H-indol-3-yl)-2-o-tolylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-252, chemically known as 1-pentyl-2-methyl-3-(2-methylphenylacetyl)indole, is a synthetic cannabinoid belonging to the phenylacetylindole family. It is a nitrogen-containing organic compound with the molecular formula C23H27NO. This compound is part of the JWH series of cannabinoids, which were developed to study the structure and function of the endocannabinoid system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-252 typically involves the reaction of 1-pentylindole with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH-252 .
Industrial Production Methods
Industrial production of JWH-252 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields. The purification process may involve recrystallization or other large-scale purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
JWH-252 undergoes various chemical reactions, including:
Oxidation: JWH-252 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of JWH-252 can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: JWH-252 can undergo substitution reactions, particularly at the indole nitrogen, using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of JWH-252.
Reduction: Reduced forms of JWH-252.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on the endocannabinoid system and its potential as a tool for understanding cannabinoid receptor interactions.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Used in the development of new synthetic cannabinoids for research purposes.
Mechanism of Action
JWH-252 exerts its effects by binding to cannabinoid receptors CB1 and CB2. It acts as an agonist at these receptors, mimicking the effects of naturally occurring cannabinoids. The binding of JWH-252 to these receptors activates various signaling pathways, leading to its pharmacological effects. The primary molecular targets are the CB1 receptors in the central nervous system and CB2 receptors in the peripheral tissues .
Comparison with Similar Compounds
JWH-252 is similar to other synthetic cannabinoids in the JWH series, such as JWH-018 and JWH-250. it has unique structural features that differentiate it from these compounds:
JWH-018: Known for its high potency and widespread use in synthetic cannabis products. It has a naphthoyl group instead of the phenylacetyl group found in JWH-252.
JWH-250: Similar to JWH-252 but with a methoxy group on the phenyl ring. .
List of Similar Compounds
- JWH-018
- JWH-250
- JWH-073
- JWH-200
- AM-2201
Properties
Molecular Formula |
C23H27NO |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(2-methyl-1-pentylindol-3-yl)-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C23H27NO/c1-4-5-10-15-24-18(3)23(20-13-8-9-14-21(20)24)22(25)16-19-12-7-6-11-17(19)2/h6-9,11-14H,4-5,10,15-16H2,1-3H3 |
InChI Key |
NHQVWPJMCINXPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.